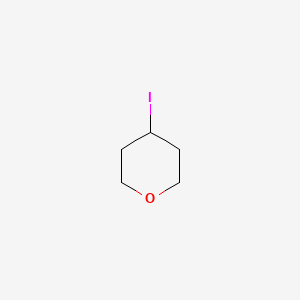

4-iodotetrahydro-2H-pyran

Beschreibung

Significance of Halogenated Tetrahydropyrans in Chemical Research

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle with one oxygen atom, is a common structural motif in a vast array of natural products, including sugars and marine-derived compounds. bris.ac.ukwikipedia.org The introduction of a halogen atom onto this scaffold dramatically enhances its synthetic utility. uva.esnih.gov Halogenated tetrahydropyrans serve as valuable intermediates, with the halogen acting as a reactive handle for a variety of chemical transformations. nih.gov

The nature of the halogen influences the reactivity and stereochemical outcome of reactions. For instance, the stereoselectivity of substitution reactions on tetrahydropyran acetals can be controlled by the type of halogen present, a phenomenon attributed to hyperconjugative and inductive effects. acs.org Specifically, chlorine- and bromine-substituted acetals tend to yield 1,2-trans products, while fluorine-substituted counterparts favor 1,2-cis products. acs.org Halogenated secondary metabolites, particularly those containing bromine or chlorine, are crucial in the development of new therapeutic agents, with their bioactivity being profoundly influenced by the halogen's presence. uva.esnih.gov

The synthesis of these halogenated compounds often involves stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for their biological function. nih.gov Methods like the Prins cyclization, a powerful tool for constructing cyclic ethers, have been adapted for the synthesis of polysubstituted halogenated tetrahydropyrans. uva.esnih.gov

Overview of 4-Iodotetrahydro-2H-pyran as a Synthetic Intermediate

This compound, also known as 4-iodooxane, is a colorless to light yellow liquid with the molecular formula C₅H₉IO. chemimpex.com It is recognized for its role as a versatile intermediate in organic synthesis. chemimpex.com The iodine atom in the 4-position makes it a key reactant in various chemical transformations.

This compound's utility stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions where it can be replaced by a wide range of other functional groups. It is also instrumental in forming new carbon-carbon bonds through cross-coupling reactions. For example, it is used in nickel-catalyzed and palladium-catalyzed cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and natural products. rsc.org

A notable application of this compound is in the regioselective palladium-catalyzed α-alkylation of furans. rsc.org In a specific example, it reacts with methyl furan-2-carboxylate to produce methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate, a transformation achieved with a palladium catalyst and a specific ligand under controlled conditions. rsc.org This highlights the compound's role in constructing more complex molecular frameworks from simpler starting materials. rsc.org

The preparation of this compound is often achieved from tetrahydro-2H-pyran-4-ol through an Appel-type reaction, using triphenylphosphine and iodine. doi.org This process activates the hydroxyl group, allowing for its substitution by iodide.

Historical Context of Tetrahydropyran Derivatives in Medicinal and Agrochemical Chemistry

The tetrahydropyran ring system is a well-established pharmacophore found in numerous bioactive compounds. rsc.org Historically, natural products have been a rich source of compounds with medicinal and agrochemical importance, and many of these feature the tetrahydropyran core. bris.ac.uk The structural diversity and biological activity of these natural products have long inspired chemists to develop synthetic routes to access them and their analogs.

In medicinal chemistry, the tetrahydropyran moiety is a key component of many drugs. rsc.org For example, the antiviral drug Zanamivir, used for the prevention of influenza, contains a pyran-based structure. rsc.org The significance of the tetrahydropyran ring is also evident in its role as a P2 ligand in the design of HIV protease inhibitors. nih.gov The discovery that incorporating a tetrahydrofuranyl urethane could enhance potency was a significant step in the development of drugs like Amprenavir (APV). nih.gov

In the field of agrochemicals, tetrahydropyran derivatives are also of considerable interest. chemimpex.comchemicalbook.com The development of efficient synthetic methods for these compounds has potential applications in creating new and effective fine chemicals for agriculture. lookchem.com The history of pyridine derivatives, another class of heterocyclic compounds, also illustrates the long-standing importance of such structures in both medicine and agriculture, with applications ranging from antimicrobial to antitumor agents. researchgate.net The continuous exploration of heterocyclic compounds, including tetrahydropyrans, underscores their enduring value in the search for new and improved chemical entities for a wide range of applications.

Eigenschaften

IUPAC Name |

4-iodooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRNQTFTRDPITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383726 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-18-7 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOTETRAHYDRO-2H-PYRAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.